molecular formula C20H23N3O4 B229498 2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B229498
M. Wt: 369.4 g/mol
InChI Key: JFCMVSHSEPODEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a 4-methylphenoxyacetyl group and a 3-nitrobenzyl group

Preparation Methods

The synthesis of 2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate acylating agents.

    Introduction of the 4-methylphenoxyacetyl group: This step involves the reaction of piperazine with 4-methylphenoxyacetyl chloride under basic conditions.

    Addition of the 3-nitrobenzyl group: The final step involves the nucleophilic substitution reaction where the 3-nitrobenzyl chloride reacts with the piperazine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

  • 1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine
  • 1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine

These compounds share similar structural features but differ in the position and nature of substituents on the aromatic rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23N3O4/c1-16-5-7-19(8-6-16)27-15-20(24)22-11-9-21(10-12-22)14-17-3-2-4-18(13-17)23(25)26/h2-8,13H,9-12,14-15H2,1H3

InChI Key

JFCMVSHSEPODEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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